molecular formula C10H11Br B12830245 7-bromo-1-methyl-2,3-dihydro-1H-indene

7-bromo-1-methyl-2,3-dihydro-1H-indene

Cat. No.: B12830245
M. Wt: 211.10 g/mol
InChI Key: XYVIQPVQAJXLNN-UHFFFAOYSA-N
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Description

7-bromo-1-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 1st position of the indene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-methyl-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-2,3-dihydro-1H-indene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1-methyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can yield 1-methyl-2,3-dihydro-1H-indene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted indene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1-methyl-2,3-dihydro-1H-indene.

Scientific Research Applications

7-bromo-1-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-bromo-1-methyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom can enhance the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2,3-dihydro-1H-indene: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    7-chloro-1-methyl-2,3-dihydro-1H-indene: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.

    1-methylindane: A related compound with a fully saturated ring system, differing in chemical properties and uses.

Uniqueness

The presence of the bromine atom at the 7th position in 7-bromo-1-methyl-2,3-dihydro-1H-indene imparts unique chemical reactivity and potential biological activity, distinguishing it from other indene derivatives. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

7-bromo-1-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11Br/c1-7-5-6-8-3-2-4-9(11)10(7)8/h2-4,7H,5-6H2,1H3

InChI Key

XYVIQPVQAJXLNN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C(=CC=C2)Br

Origin of Product

United States

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